

"5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" physicochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1274420

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid**

Introduction

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core substituted with a biphenyl group and a carboxylic acid. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory functions. [1][2] Specifically, compounds within the 5-aryl-1H-pyrazole-3-carboxylic acid class have been identified as potent and selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis.[3] This guide provides a comprehensive overview of the known physicochemical properties of **5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid**, detailed experimental protocols for their determination, and visualizations of relevant workflows and biological interactions.

Physicochemical Properties

The fundamental physicochemical properties of **5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid** are summarized below. These parameters are critical for researchers in drug discovery and development for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Source
IUPAC Name	5-(1,1'-biphenyl-4-yl)-1H-pyrazole-3-carboxylic acid	[4]
CAS Number	1037816-85-5	[5]
Molecular Formula	C ₁₆ H ₁₂ N ₂ O ₂	Calculated
Molecular Weight	276.28 g/mol	Calculated
Melting Point	286-287 °C (with decomposition)	[3]
Boiling Point	No data available	[5]
SMILES	<chem>O=C(C1=NNC(C2=CC=C(C3=CC=CC=C3)C=C2)=C1)O</chem>	[5]

Note: Data for solubility, pKa, and logP are not readily available in public literature and would require experimental determination.

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following sections detail standard experimental methodologies for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a substance's purity. A pure compound typically has a sharp melting range of one to two degrees.[\[6\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[\[6\]](#)
- Glass capillary tubes (one end sealed)[\[7\]](#)
- Mortar and pestle (optional, for powdering the sample)

Procedure:

- Sample Preparation: Ensure the sample of **5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid** is completely dry and, if necessary, grind it into a fine powder.[7]
- Loading the Capillary Tube: Jab the open end of the capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The packed sample height should be 2-3 mm.[7]
- Initial Rapid Determination: Place the capillary tube into the heating block of the apparatus. Heat the sample rapidly to get an approximate melting temperature.
- Accurate Determination: Prepare a fresh sample in a new capillary tube. Set the apparatus to heat quickly to a temperature about 15-20°C below the approximate melting point found in the previous step.[7]
- Observation: Reduce the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[6]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[8]

Apparatus:

- Vials with screw caps
- Orbital shaker or rotator, preferably in a temperature-controlled environment
- Analytical balance
- Centrifuge
- Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

- Preparation: Add an excess amount of solid **5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid** to a vial containing a known volume of the desired solvent (e.g., water, buffer, ethanol). The presence of undissolved solid at the end of the experiment is crucial.
- Equilibration: Seal the vials and place them on an orbital shaker. Agitate the mixture at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.^[8]
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the solid from the solution, centrifuge the samples at high speed.
- Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze its concentration using a pre-calibrated analytical method like HPLC or UV-Vis spectroscopy.
- Calculation: The measured concentration of the diluted supernatant represents the equilibrium solubility of the compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound by measuring pH changes during titration.^[9] The pKa is the pH at which the acid and its conjugate base are present in equal concentrations.

Apparatus:

- Calibrated pH meter with an electrode^[9]
- Automatic titrator or a burette
- Stir plate and magnetic stir bar
- Beaker or reaction vessel

Procedure:

- **Solution Preparation:** Prepare a solution of **5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid** at a known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent like water/methanol to ensure solubility.[9] To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl is added.[9]
- **Titration Setup:** Place the solution in a reaction vessel with a magnetic stir bar and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[9]
- **Titration:** For an acidic compound, titrate the solution by adding small, precise increments of a strong base titrant (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.[9]
- **Data Analysis:** Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve.[10] For higher accuracy, perform multiple titrations and average the results.[9]

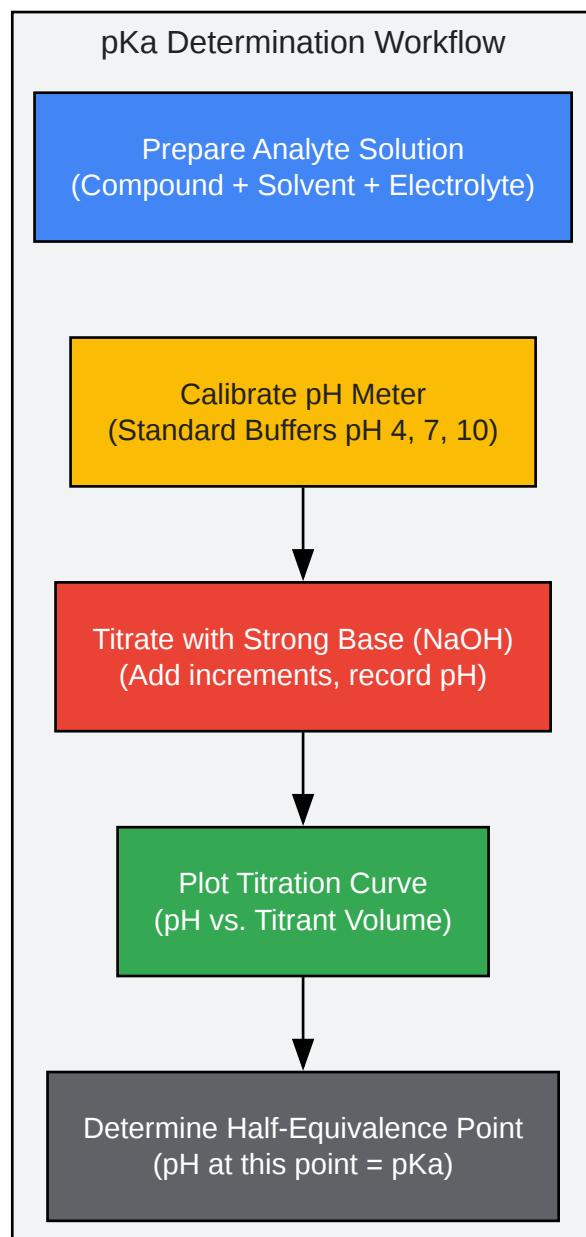
LogP Determination (Shake-Flask Method)

LogP, the logarithm of the partition coefficient, measures the lipophilicity of a compound by quantifying its distribution between an organic solvent (typically n-octanol) and an aqueous phase (typically a buffer like PBS at pH 7.4).[11]

Apparatus:

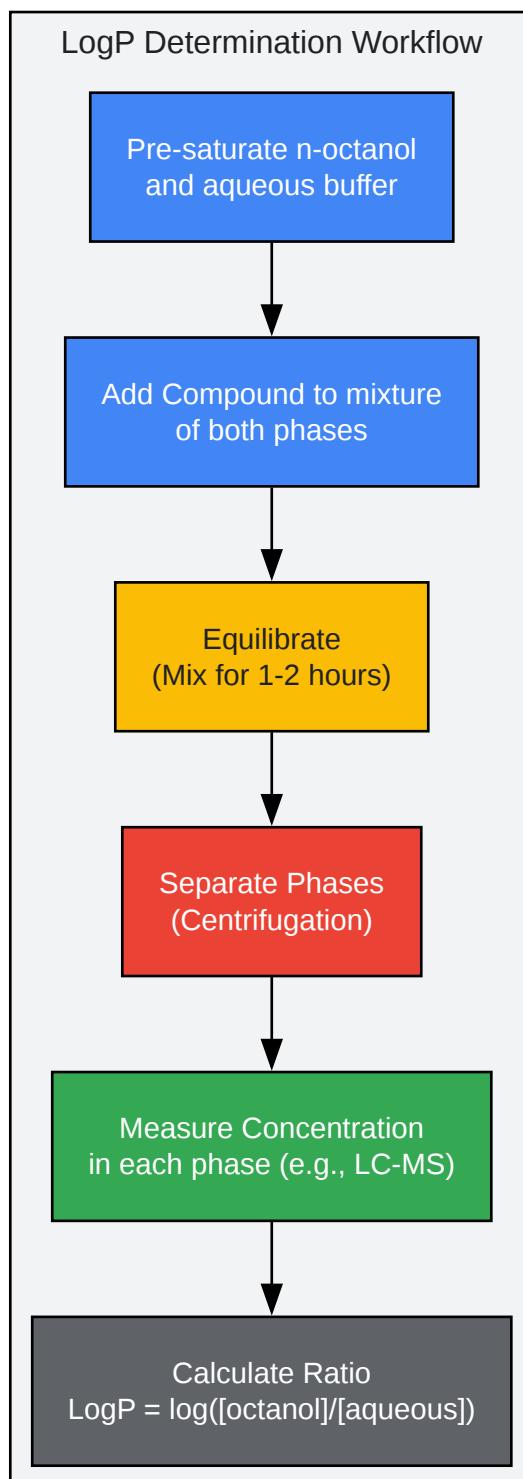
- Vials with screw caps
- Rotator or vortex mixer
- Centrifuge
- Analytical instrumentation (e.g., LC-MS) for concentration measurement

Procedure:


- **Phase Saturation:** Pre-saturate the n-octanol and the aqueous buffer (e.g., PBS, pH 7.4) with each other by mixing them vigorously and then allowing the phases to separate.

- Partitioning: Add a known amount of the compound to a vial containing pre-determined volumes of the saturated n-octanol and saturated buffer.[11]
- Equilibration: Seal the vial and mix it for a set period (e.g., 1 hour at 30 rpm) to allow the compound to partition between the two phases until equilibrium is reached.[11]
- Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
- Analysis: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and the aqueous layers using a suitable analytical method like LC-MS.[11]
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]

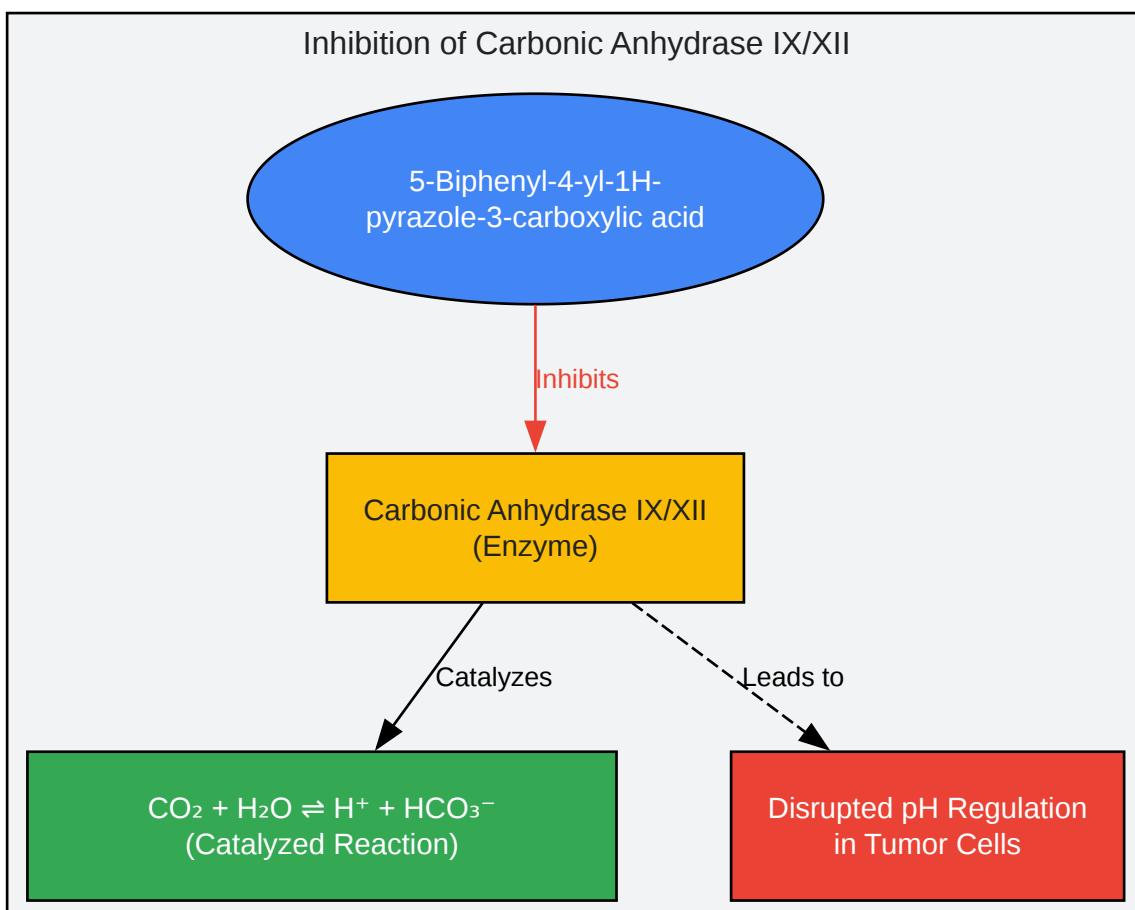
Visualizations


Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.



[Click to download full resolution via product page](#)

Caption: Workflow for LogP determination by the shake-flask method.

Biological Pathway Interaction

5-Aryl-1H-pyrazole-3-carboxylic acids have been shown to act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a role in pH regulation in cancer cells.

[Click to download full resolution via product page](#)

Caption: Inhibition of Carbonic Anhydrase by the pyrazole compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. pschemicals.com [pschemicals.com]
- 5. 1037816-85-5|5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enamine.net [enamine.net]
- 12. acdlabs.com [acdlabs.com]
- To cite this document: BenchChem. ['5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274420#5-biphenyl-4-yl-1h-pyrazole-3-carboxylic-acid-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com